7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Description
7-[(4-Fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 4-fluorobenzylamino group at position 7 and a 2-thienyl moiety at position 2. The compound’s structure combines a rigid bicyclic system with polar substituents, balancing lipophilicity and solubility—a critical feature for drug-like molecules .
Properties
IUPAC Name |
7-[(4-fluorophenyl)methylamino]-2-thiophen-2-yl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c18-12-5-3-11(4-6-12)9-19-16-10-20-17(23)14-8-13(21-22(14)16)15-2-1-7-24-15/h1-8,16,19H,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSXYJQJTYJCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=CC(=N2)C3=CC=CS3)C(=O)N1)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
Chemical Structure
The structural formula of the compound is represented as follows:
This structure highlights the presence of a fluorobenzyl group and a thienyl moiety, which are critical for its biological interactions.
Biological Activity Overview
Recent studies have demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, including:
- Anticancer properties
- Enzyme inhibition
- Antimicrobial effects
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation through various mechanisms. For instance, compounds have been shown to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.
Enzyme Inhibition
One of the most promising activities of this compound is its role as a tyrosinase inhibitor . Tyrosinase plays a crucial role in melanin production; thus, inhibitors can be beneficial in treating hyperpigmentation disorders. The compound has shown competitive inhibition against tyrosinase from Agaricus bisporus, with an IC50 value significantly lower than that of standard inhibitors like kojic acid .
The mechanism by which This compound exerts its biological effects can be summarized as follows:
- Binding Affinity : The fluorobenzyl group enhances binding affinity to target enzymes.
- Competitive Inhibition : It competes with natural substrates for the active site of tyrosinase.
- Structural Modifications : The thienyl group may contribute to increased hydrophobic interactions, stabilizing the enzyme-inhibitor complex.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of this compound and its derivatives:
- Study 1 : A recent study reported that a derivative with similar structural features exhibited an IC50 value of 0.18 µM against tyrosinase, demonstrating a high degree of potency compared to traditional inhibitors (IC50 for kojic acid was 17.76 µM) .
- Study 2 : Another investigation focused on the anticancer properties of related pyrazolo[1,5-a]pyrimidines, revealing their ability to induce cell cycle arrest and apoptosis in various cancer cell lines.
Data Summary Table
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of dihydropyrazolo-pyrazinones are highly dependent on substituents. Below is a comparison with structurally related compounds:
Key Observations :
- Substituent Position: The 7-position is critical for receptor modulation. For example, 4-fluorobenzylamino (target compound) and methylsulfonylmethyl (compound 2) groups enhance stability and receptor binding .
- Core Heterocycle: Pyrazolo-pyrimidinones (e.g., VU0462807) show higher solubility than pyrazolo-pyrazinones but lower metabolic stability due to increased ring strain .
- Electron-Withdrawing Groups : Trifluoromethyl (compound 34) and methylsulfonyl groups improve pharmacokinetic profiles by reducing CYP450 metabolism .
Pharmacological Activity
- mGluR2 NAM Activity: The target compound shares structural motifs with mGluR2 NAMs (e.g., compound 11 in ), where the 4-fluorobenzyl group enhances receptor occupancy. However, it lacks the 3-cyano substituent found in advanced candidates, which improves potency by 100-fold .
- Protease Inhibition : Unlike compound 2 , the target compound’s 2-thienyl group may reduce electrophilicity, limiting its utility as a prodrug for covalent protease inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
